molecular formula C19H13NO4 B188287 6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester CAS No. 3306-93-2

6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester

Cat. No. B188287
CAS RN: 3306-93-2
M. Wt: 319.3 g/mol
InChI Key: RCDIUAFMNCXJRV-UHFFFAOYSA-N
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Description

6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester is a chemical compound . It is a member of the naphthalenes . The formula for this compound is C19H13NO4 .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . It was synthesized by a one-pot multicomponent reaction between naphthoquinone, indandione, and pyridine derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C19H13NO4/c1-2-24-19(23)14-13-9-5-6-10-20(13)16-15(14)17(21)11-7-3-4-8-12(11)18(16)22/h3-10H,2H2,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms.


Physical And Chemical Properties Analysis

The compound has an average mass of 319.312 and a mono-isotopic mass of 319.08446 . Its UV maxima in CHCl3 are at 306 nm (lg ε: 4.33) and 470 nm (lg ε: 3.56) . The 1H-NMR and 13C-NMR data provide further information about its structure .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : This compound is synthesized through reactions involving ethyl 2-pyridylacetate with various quinones, such as p-benzoquinone, p-toluoquinone, and 1,4-naphthoquinone, leading to the formation of related benz[b]indolizine compounds (Dalton & Teitei, 1969).
  • Structural Characterization : The structure and fluorescent properties of naphtho[2,3-b]indolizine-6,11-dione derivatives have been characterized using methods like IR, 1H NMR, and 13C NMR analysis. Their photophysical properties were measured in various organic solvents, showing notable solvatochromism and fluorescence emission sensitivity (Batenko et al., 2015).

Pharmaceutical and Biological Applications

  • Antimicrobial Activities : Some compounds synthesized from ethyl naphtho[2,1-b]furan-2-carboxylate, a closely related compound, have been evaluated for antimicrobial activity. These compounds include 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles (Kumaraswamy et al., 2008).
  • Chemical Reactions for Pharmacological Compounds : Ethyl esters like the subject compound are used in the synthesis of various pharmacologically active indoles, which have potential applications in medicine, particularly in the creation of anti-inflammatory and antispasmodic drugs (Hishmat et al., 1999).

Chemical Analysis and Detection Methods

  • Chromatographic Analysis : The compound has been used in the synthesis of derivatives for ultraviolet and fluorescent detection in high-performance liquid chromatography. This allows for the sensitive detection of carboxylic acids, showcasing its utility in analytical chemistry (Yasaka et al., 1990).

Chemical Transformations and Derivatives

  • Formation of Various Derivatives : The compound is involved in the formation of various chemical derivatives through reactions with other substances, such as hydrazine hydrate and ethyl cyanoacetate. These reactions lead to the synthesis of new chemical entities with potential applications in different fields of chemistry and pharmacology (Baraldi et al., 1993).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. Given its interesting photophysical properties , it could be of interest in the development of new fluorophores or other applications in chemistry, biology, and environmental science.

properties

IUPAC Name

ethyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c1-2-24-19(23)14-13-9-5-6-10-20(13)16-15(14)17(21)11-7-3-4-8-12(11)18(16)22/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDIUAFMNCXJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297924
Record name NSC119236
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester

CAS RN

3306-93-2
Record name NSC119236
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119236
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC119236
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester
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